molecular formula C20H30N6 B7801560 1,8-Bis-(tetramethylguanidino)naphthalene

1,8-Bis-(tetramethylguanidino)naphthalene

Cat. No.: B7801560
M. Wt: 354.5 g/mol
InChI Key: PSHHYQWGIGYWHP-UHFFFAOYSA-N
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Description

1,8-Bis-(tetramethylguanidino)naphthalene is a highly basic organic compound known for its superbasic properties. It is often referred to as a “proton sponge” due to its ability to absorb protons efficiently. This compound is characterized by its high basicity, which is significantly higher than that of classical proton sponges like 1,8-bis(dimethylamino)naphthalene .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis-(tetramethylguanidino)naphthalene can be synthesized through a multi-step process involving the reaction of naphthalene derivatives with tetramethylguanidine. The typical synthetic route includes:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments to accommodate larger quantities. The key steps involve ensuring the purity of intermediates and optimizing reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,8-Bis-(tetramethylguanidino)naphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,8-Bis-(tetramethylguanidino)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Bis-(tetramethylguanidino)naphthalene primarily involves its ability to act as a proton sponge. The compound’s structure allows it to efficiently absorb protons, stabilizing the resulting cation through resonance and steric effects. This high proton affinity is due to the presence of tetramethylguanidino groups, which provide a strong electron-donating environment .

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(dimethylamino)naphthalene: A classical proton sponge with lower basicity compared to 1,8-Bis-(tetramethylguanidino)naphthalene.

    1,5-Diazabicyclo[4.3.0]non-5-ene: Another strong base but with different structural properties.

    1,1,3,3-Tetramethylguanidine: A strong base used in various chemical reactions

Uniqueness

This compound stands out due to its exceptionally high basicity and stability. Its ability to act as a superbasic proton sponge makes it unique among similar compounds, providing advantages in both synthetic and industrial applications .

Properties

IUPAC Name

2-[8-[bis(dimethylamino)methylideneamino]naphthalen-1-yl]-1,1,3,3-tetramethylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6/c1-23(2)19(24(3)4)21-16-13-9-11-15-12-10-14-17(18(15)16)22-20(25(5)6)26(7)8/h9-14H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHHYQWGIGYWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=CC=CC2=C1C(=CC=C2)N=C(N(C)C)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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